2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromo-chlorophenyl group, a hydroxy-methoxyphenyl group, and an acetohydrazide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazone: The reaction between 2-bromo-4-chloroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of an acid catalyst forms the hydrazone intermediate.
Acetohydrazide formation: The hydrazone intermediate is then reacted with acetic hydrazide under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide
- **2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(2-Bromo-4-chlorophenyl)amino]-N’-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one functional group.
Properties
Molecular Formula |
C16H15BrClN3O3 |
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Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15BrClN3O3/c1-24-15-6-10(2-5-14(15)22)8-20-21-16(23)9-19-13-4-3-11(18)7-12(13)17/h2-8,19,22H,9H2,1H3,(H,21,23)/b20-8- |
InChI Key |
BQESBRQZFFORQM-ZBKNUEDVSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)CNC2=C(C=C(C=C2)Cl)Br)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNC2=C(C=C(C=C2)Cl)Br)O |
Origin of Product |
United States |
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